Methyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a bromo and fluorophenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.
Introduction of the Bromo and Fluorophenyl Groups: The bromo and fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluorophenyl groups may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-chloro-5-fluorophenyl)pyrrolidine-3-carboxylate
- Methyl 4-(2-bromo-5-chlorophenyl)pyrrolidine-3-carboxylate
- Methyl 4-(2-bromo-5-methylphenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of both bromo and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may result in enhanced potency and selectivity in various applications compared to similar compounds with different substituents.
Properties
Molecular Formula |
C12H13BrFNO2 |
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Molecular Weight |
302.14 g/mol |
IUPAC Name |
methyl 4-(2-bromo-5-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13BrFNO2/c1-17-12(16)10-6-15-5-9(10)8-4-7(14)2-3-11(8)13/h2-4,9-10,15H,5-6H2,1H3 |
InChI Key |
LWUSOTGWRNDCFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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